N-Isopropylpyridine-2-sulfonamide
Overview
Description
N-Isopropylpyridine-2-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, with an isopropyl group substituent. The sulfonamide functional group is known for its role in various pharmacological activities, making this compound a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective in synthesizing primary sulfonamides .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide group, which is reactive under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfinamides .
Scientific Research Applications
N-Isopropylpyridine-2-sulfonamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential to inhibit protein folding, which can be useful in understanding protein misfolding diseases. In medicine, its sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antimicrobial agents . Additionally, in the industry, it is used in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of N-Isopropylpyridine-2-sulfonamide involves its ability to act as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This inhibition disrupts the production of DNA in bacteria, thereby exerting its antibacterial effects . The compound’s molecular targets include enzymes involved in folic acid synthesis, such as dihydropteroate synthetase .
Comparison with Similar Compounds
N-Isopropylpyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as sulfamethazine and sulfadiazine . While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the isopropyl group and the pyridine ring, which may confer different biological activities and chemical reactivity. Other similar compounds include sulfonimidates, which are also used as building blocks in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure and reactivity make it a valuable tool in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new and innovative solutions in science and technology.
Properties
IUPAC Name |
N-propan-2-ylpyridine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZIICMRBTWGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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